molecular formula C6H3Br2N3 B1148796 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-96-3

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1148796
CAS No.: 1357946-96-3
M. Wt: 276.919
InChI Key: BHWOUVFALYWPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic aromatic compound that has been widely studied in the scientific community due to its various applications in chemistry, biochemistry, and pharmacology. It is a colorless, crystalline solid that is insoluble in water, but soluble in various organic solvents. It is an important intermediate for the synthesis of other compounds, and has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, including derivatives like 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, are involved in a wide range of biomedical applications. These heterocyclic compounds are synthesized through various methods and have shown potential in the development of therapeutic agents due to their diverse biological activities. The research highlights the significance of the substituents present at different positions on the pyrazolo[3,4-b]pyridine core and their impact on the compound's biomedical applications (Donaire-Arias et al., 2022).

Novel Synthesis Methods

The development of novel synthetic methods for pyrazolo[3,4-b]pyridine derivatives, including those with bromo substituents, underscores the compound's versatility in chemical synthesis. Such methods enable the creation of a wide array of heterocyclic compounds, demonstrating the structural diversity achievable with this compound as a precursor or intermediate (Abdel Fattah et al., 2007).

Advanced Material Applications

Pyrazolo[4,3-b]pyridine derivatives are also explored for their applications in advanced materials. For instance, compounds synthesized from pyrazolo[4,3-b]pyridines have been investigated for their thermal stability and potential in electronic devices, highlighting their role in the development of new materials with unique electronic properties (El-Menyawy et al., 2019).

Coordination Chemistry and Luminescent Materials

Derivatives of pyrazolo[3,4-b]pyridines play a crucial role in coordination chemistry, serving as ligands in the formation of complexes with metals. These complexes are of interest for various applications, including luminescent materials for biological sensing and iron complexes that exhibit unique thermal and photochemical properties (Halcrow, 2005).

Antimicrobial and Antitumor Activities

The synthesis of pyrazolo[3,4-b]pyridine and related derivatives has been driven by their potential antimicrobial and antitumor activities. These compounds have been evaluated for their efficacy against various cancer cell lines and microbial strains, showcasing their promise as leads in the development of new therapeutic agents (Nagender et al., 2014).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 compound, which can cause chronic effects .

Properties

IUPAC Name

3,6-dibromo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOUVFALYWPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.